![molecular formula C13H8Cl2N4O B2403176 2,5-Dichlor-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamid CAS No. 2034583-84-9](/img/structure/B2403176.png)

2,5-Dichlor-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

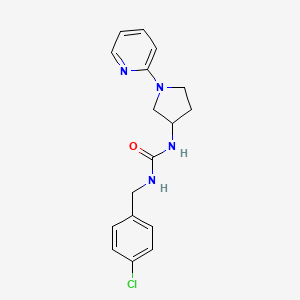

“2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various pathways . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Wirkmechanismus

Target of Action

The primary target of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to a halt in the cell cycle and preventing the cells from entering the S phase .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using DPP in lab experiments is its specificity towards protein kinases. DPP has been shown to have a high selectivity towards various protein kinases, which makes it a valuable tool for studying specific signaling pathways. However, one of the limitations of using DPP is its low solubility in water, which can make it difficult to use in certain assays.

Zukünftige Richtungen

There are several future directions for the study of DPP. One direction is the development of more potent and specific inhibitors of protein kinases. Another direction is the study of the role of DPP in other disease models such as neurodegenerative diseases. In addition, the development of new formulations of DPP with improved solubility and bioavailability could lead to the development of new therapeutic agents.

Conclusion:

In conclusion, DPP is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer, inflammation, and autoimmune diseases. The synthesis of DPP has been described in detail, and its mechanism of action has been studied extensively. DPP has been shown to have various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of DPP, which could lead to the development of new therapeutic agents.

Synthesemethoden

The synthesis of DPP has been described in detail in various scientific publications. The most common method involves the reaction of 2,5-dichlorobenzoyl chloride with pyrazolo[1,5-a]pyrimidine in the presence of a base such as triethylamine. The resulting product is then treated with an amine such as 2-aminopyridine to yield DPP. The purity of the compound can be improved by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Moleküle

Pyrazolo[1,5-a]pyrimidin-basierte Fluorophore sind entscheidende Werkzeuge zur Untersuchung der Dynamik intrazellulärer Prozesse, Chemosensoren und des Fortschritts organischer Materialien . Sie wurden aufgrund ihrer einfacheren und umweltfreundlicheren Synthesemethode und ihrer einstellbaren photophysikalischen Eigenschaften als strategische Verbindungen für optische Anwendungen identifiziert .

Festkörperemitter

Diese Verbindungen ermöglichen gute Festkörperemissionsintensitäten, d. h. sie können durch geeignete strukturelle Auswahl als Festkörperemitter ausgelegt werden .

Kommerzielle Sonden

Die Eigenschaften und die Stabilität, die in diesen Verbindungen gefunden werden, sind vergleichbar mit kommerziellen Sonden wie Cumarin-153, Prodan und Rhodamin 6G .

Antitumor-Gerüst

Pyrazolo[1,5-a]pyrimidin-Derivate sind eine riesige Familie von N-heterocyclischen Verbindungen, die einen hohen Einfluss in der pharmazeutischen Chemie haben . Sie haben aufgrund ihres signifikanten Antikrebs-Potenzials und ihrer enzymatischen Hemmaktivität große Aufmerksamkeit erregt .

Arzneimittelforschung

Die große synthetische Vielseitigkeit dieser Verbindungen ermöglicht strukturelle Modifikationen über ihre Peripherie hinweg, wodurch sie zu einem privilegierten Gerüst für das Design kombinatorischer Bibliotheken und die Arzneimittelforschung werden .

Antiproliferative Aktivität

Eine neuartige Reihe von pyrazolopyrimidin-substituierten Diamiden wurde synthetisiert und auf ihre in-vitro-Antiproliferationsaktivität mit einem MTT-Assay untersucht .

CDK2-Inhibitoren

Diese Derivate wurden auf ihre in-vitro-Antiproliferationsaktivität gegen Brustkrebs (MCF-7), hepatozelluläres Karzinom (HepG-2) und kolorektales Karzinom (HCT-116) Zelllinien untersucht, wodurch sie zu potenziellen CDK2-Inhibitoren werden .

Lipid-Tropfen-Biomarker

Diese Verbindungen können als Lipid-Tropfen-Biomarker für HeLa-Zellen (Krebszellen) und L929-Zellen (normale Zellen) verwendet werden, was die interessante Vielseitigkeit dieses Kerns demonstriert .

Biochemische Analyse

Biochemical Properties

They have shown enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Cellular Effects

Related compounds have shown cytotoxic activities against various cancer cell lines . They have been found to inhibit the proliferation of cancer cells expressing high levels of discoidin domain receptor 1 (DDR1), a potential molecular target for new anticancer drug discovery .

Molecular Mechanism

Related compounds have been found to inhibit the enzymatic activity of DDR1 . They bind with DDR1 and are significantly less potent in suppressing the kinase activities of DDR2, Bcr-Abl, and c-Kit .

Temporal Effects in Laboratory Settings

Related compounds have shown good solid-state emission intensities, indicating their stability .

Dosage Effects in Animal Models

The dosage effects of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide in animal models have not been studied yet. Related compounds have shown superior cytotoxic activities against various cancer cell lines at different dosages .

Metabolic Pathways

Related compounds have shown significant photophysical properties, indicating their potential involvement in various biochemical reactions .

Transport and Distribution

Related compounds have shown good solubility in green solvents, indicating their potential for distribution within cells .

Subcellular Localization

Related compounds have been used as fluorescent molecules for studying the dynamics of intracellular processes .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4O/c14-8-1-2-11(15)10(5-8)13(20)18-9-6-16-12-3-4-17-19(12)7-9/h1-7H,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSBYACCVFWEAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CN3C(=CC=N3)N=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2403095.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2403097.png)

![4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2403100.png)

![N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2403101.png)

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)

![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)

![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)

![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)